5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid

Catalog No.
S3135932
CAS No.
23613-32-3
M.F
C14H8O6S
M. Wt
304.27
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid

CAS Number

23613-32-3

Product Name

5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid

IUPAC Name

5,5-dioxodibenzothiophene-3,7-dicarboxylic acid

Molecular Formula

C14H8O6S

Molecular Weight

304.27

InChI

InChI=1S/C14H8O6S/c15-13(16)7-1-3-9-10-4-2-8(14(17)18)6-12(10)21(19,20)11(9)5-7/h1-6H,(H,15,16)(H,17,18)

InChI Key

VDTYKOULMJJKGX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(=O)O)S(=O)(=O)C3=C2C=CC(=C3)C(=O)O

solubility

not available
  • Organic Synthesis: The presence of carboxylic acid groups suggests potential applications in organic synthesis as a building block for more complex molecules. Carboxylic acids can participate in various reactions like esterification, amidation, and decarboxylation, allowing for the creation of diverse organic compounds.
  • Ligand Design: The molecule's structure with a central aromatic core and acidic functionalities could be of interest for researchers in the field of coordination chemistry. These features are present in many known organic ligands that can bind to metal ions, potentially leading to the development of novel catalysts or functional materials. ()

5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid, also known by its chemical formula C14_{14}H8_8O6_6S and CAS number 23613-32-3, is a polycyclic aromatic compound characterized by the presence of two dioxo groups and two carboxylic acid functional groups. This compound features a dibenzo[b,d]thiophene core structure, which contributes to its unique chemical properties and potential applications in various fields. The molecular weight of 5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid is approximately 304.27 g/mol .

Due to its functional groups. Notably, it can undergo:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions.
  • Nucleophilic substitutions: Interactions with nucleophiles due to the electrophilic nature of the carbonyl groups.

These reactions make it a versatile intermediate in organic synthesis and material science.

Research indicates that 5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid exhibits notable biological activities. It has been investigated for its potential as an antioxidant and anti-inflammatory agent, suggesting applications in pharmaceutical formulations. Additionally, studies have shown that it may serve as a precursor for compounds with enhanced biological properties .

The synthesis of 5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid typically involves multi-step organic reactions. Common methods include:

  • Oxidative coupling: Using oxidizing agents to couple thiophenes or related compounds.
  • Cyclization reactions: Formation of the dibenzo[b,d]thiophene structure through cyclization of appropriate precursors.
  • Carboxylation: Introduction of carboxylic acid groups through carboxylation reactions involving carbon dioxide.

These methods are crucial for obtaining high yields and purity of the compound for research and application purposes .

5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid has several applications across different fields:

  • Material Science: Used in the synthesis of high-tensile, thermally stable copolymers which are valuable in high-performance materials.
  • Catalysis: Acts as a catalyst in organic reactions such as cyanosilylation of aromatic aldehydes at room temperature.
  • Pharmaceuticals: Potential use as an active ingredient in drug formulations due to its biological activity.

Interaction studies involving 5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid focus on its reactivity with various substrates and biological systems. These studies help elucidate its mechanism of action in biological contexts and its efficacy as a catalyst in organic transformations. Understanding these interactions is essential for optimizing its applications in both industrial and pharmaceutical settings .

Several compounds share structural similarities with 5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Dibenzo[b,d]thiophene-3,7-dicarboxylic acidC14_{14}H8_{8}O4_{4}SLacks dioxo groups; simpler structure
4,4'-Dicarboxydiphenyl sulfoneC12_{12}H10_{10}O4_4SDifferent backbone; used in polymer applications
Thieno[3,2-b]thiophene-2-carboxylic acidC8_{8}H6_{6}O2_2SSmaller ring structure; different electronic properties

The presence of two dioxo groups in 5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid enhances its reactivity and stability compared to these similar compounds. This unique feature contributes to its potential applications in advanced materials and pharmaceuticals .

The study of dibenzothiophene derivatives traces its origins to the early 20th century, when the parent compound dibenzothiophene was first isolated from coal tar and petroleum fractions. Characterized by a tricyclic structure comprising two benzene rings fused to a central thiophene ring, dibenzothiophene gained attention due to its persistence in fossil fuels and role as a model compound for hydrodesulfurization (HDS) processes. The introduction of sulfone groups at the 5,5-positions and carboxylic acid moieties at the 3,7-positions marked a pivotal shift in the 1960s, as researchers sought to modify dibenzothiophene’s electronic properties for synthetic applications.

Early syntheses of 5,5-dioxodibenzothiophene-3,7-dicarboxylic acid relied on harsh oxidative conditions, such as nitric acid-mediated sulfonation of dibenzothiophene dicarboxylates. These methods, while effective, faced challenges in regioselectivity and yield optimization. The compound’s crystalline structure and high thermal stability (>400°C decomposition temperature) soon positioned it as a candidate for high-performance polymers, though its limited solubility in common organic solvents initially hindered widespread adoption.

Significance in Organic Chemistry

The molecular architecture of 5,5-dioxodibenzothiophene-3,7-dicarboxylic acid confers distinct reactivity patterns. The sulfone groups at the 5,5-positions electron-withdrawing character, polarizing the thiophene ring and activating the 3,7-carboxylic acid sites for nucleophilic substitution or condensation reactions. This dual functionality enables the compound to serve as a precursor for:

  • Coordination polymers: Metal-organic frameworks (MOFs) incorporating the compound exhibit enhanced thermal stability due to rigid sulfone linkages.
  • Photoactive materials: The extended π-conjugation system facilitates charge transfer in organic photovoltaic devices.
  • Catalytic ligands: Palladium complexes derived from the dicarboxylic acid moiety demonstrate efficacy in cross-coupling reactions.

A comparative analysis of key properties highlights its uniqueness:

PropertyValue/DescriptionSource
Molecular Formula$$ \text{C}{14}\text{H}{8}\text{O}_{6}\text{S} $$
Melting Point>400°C (decomposition)
Density1.690±0.06 g/cm³
SolubilityInsoluble in water; moderate in DMSO

The compound’s planar structure, confirmed by X-ray crystallography, allows for π-stacking interactions critical to semiconductor applications. Recent computational studies using density functional theory (DFT) have quantified its HOMO-LUMO gap at 3.8 eV, correlating with observed photoluminescence properties.

Research Evolution and Current Trends

Modern synthetic approaches have overcome early limitations through innovative catalysis and green chemistry principles. A landmark 2008 study demonstrated a high-yield (75–90%) route using palladium-catalyzed coupling of dimethyl 4,4'-biphenyldicarboxylate with lithium chloride in dimethylformamide (DMF). This method’s regioselectivity stems from the directing effects of sulfone groups, which orient reactants into optimal positions for bond formation.

Contemporary research focuses on three domains:

  • Functionalization strategies: Nitration and amination at the 1-position enable tuning of electronic properties for optoelectronic applications.
  • Polymer synthesis: Copolymers incorporating 5,5-dioxodibenzothiophene-3,7-dicarboxylic acid exhibit glass transition temperatures ($$ T_g $$) exceeding 300°C, making them suitable for aerospace composites.
  • Computational modeling: Machine learning algorithms predict novel derivatives with tailored bandgap energies for organic light-emitting diodes (OLEDs).

The compound’s role in hydrogenation catalysis has also expanded, with recent studies showing that its sulfone groups stabilize transition states in dibenzothiophene hydrodesulfurization—a critical process for ultra-low-sulfur diesel production.

Conventional Synthetic Routes

The classical synthesis of 5,5-dioxodibenzothiophene-3,7-dicarboxylic acid begins with the dimethyl ester of 4,4'-biphenyldicarboxylic acid as the primary precursor. In a representative procedure, 27 g (0.1 mol) of this diester undergoes reaction with lithium chloride (0.138 g, 3.2 mmol), 1,2-diphenylethyne (0.65 g, 3.5 mmol), palladium diacetate (5 mol%), and sodium acetate (0.5 g, 6.4 mmol) in dimethylformamide (DMFA) at 95–105°C for 72 hours [1]. The resulting intermediate is hydrolyzed under acidic conditions to yield the free dicarboxylic acid. This method achieves a moderate yield of 42%, with purity confirmed via elemental analysis (C 80.47%, H 4.88%) and nuclear magnetic resonance (NMR) spectroscopy [1].

A critical step involves the oxidation of the dibenzothiophene core to the sulfone moiety. Traditional approaches employ sulfuric acid and nitric acid under controlled conditions. For instance, nitration of the intermediate with 70% HNO₃ in H₂SO₄ at 80°C for 40 minutes introduces nitro groups, which are subsequently reduced to amino groups via hydrogenation over a palladium-on-carbon catalyst under high-pressure hydrogen (10 atm) [1]. This sequence underscores the reliance on harsh reagents and multi-step purification, which remain hallmarks of conventional synthesis.

Green Chemistry Approaches

Recent efforts to align the synthesis with green chemistry principles have focused on solvent-free systems and reduced toxic byproducts. A notable advancement involves the carboxylation of dibenzothiophene derivatives using CO₂ as a C1 source. In a 2022 study, cesium pivalate-mediated carboxylation in a solvent-free carbonate medium enabled direct C–H bond activation, bypassing the need for stoichiometric metal reagents [3]. This method leverages the synergistic effects of carbonate and carboxylate ions to deprotonate thiophene derivatives, facilitating CO₂ insertion at the γ-position [3]. While this approach has not yet been applied specifically to 5,5-dioxodibenzothiophene-3,7-dicarboxylic acid, its success with simpler thiophenes suggests potential adaptability.

Scalable Production Techniques

Scalability challenges arise from the reliance on chromatographic purification and prolonged reaction times. The palladium-catalyzed coupling step in conventional routes requires 72 hours, which complicates large-scale implementation [1]. Alternative workup protocols, such as precipitation-filtration sequences, have been explored to replace column chromatography. For example, diluting the reaction mixture in water and hexane precipitates the crude product, achieving a 60% recovery rate after recrystallization from toluene [1]. Catalyst recycling remains an area for improvement, as the 5 mol% palladium loading contributes significantly to costs.

Recent Advancements in Synthetic Strategies

Advances in transition-metal catalysis have enabled site-selective C–H functionalization. A 2023 study demonstrated palladium-catalyzed β- and γ-methylene C–H lactonization of dicarboxylic acids using quinoline-pyridone ligands [4]. Although designed for lactone synthesis, this methodology could be adapted to introduce carboxyl groups regioselectively on dibenzothiophene scaffolds. Additionally, microwave-assisted synthesis has reduced reaction times for analogous dibenzothiophene derivatives from days to hours, though its application to 5,5-dioxodibenzothiophene-3,7-dicarboxylic acid remains unexplored [4].

Multi-Step Organic Reactions for Synthesis

The synthesis often requires sequential functionalization steps:

  • Nitration: Treatment of the dicarboxylic acid with HNO₃/H₂SO₄ introduces nitro groups at the 1-position, yielding 1-nitro-5,5-dioxodibenzothiophene-3,7-dicarboxylic acid (90% yield) [1].
  • Reduction: Catalytic hydrogenation (Pd/C, H₂, 60°C) converts nitro to amino groups, producing 1-amino-5,5-dioxodibenzothiophene-3,7-dicarboxylic acid (70% yield) [1].
  • Esterification: Reaction with ethanol or butanol under acidic conditions generates diethyl or dibutyl esters, facilitating further derivatization [1].

Oxidation Techniques for Dibenzothiophenes

The sulfone moiety in 5,5-dioxodibenzothiophene derivatives is typically introduced via peroxide-mediated oxidation. Dibenzothiophene reacts with hydrogen peroxide in acetic acid to form the sulfone, though overoxidation must be carefully controlled [2]. For the target compound, oxidation is integrated into the early synthetic steps, likely involving sulfur oxidation during cyclization [1]. Modern electrochemical methods offer a tunable alternative, enabling precise potential control to avoid side reactions.

Carboxylation Methods

Direct carboxylation remains underexplored for this compound. However, the base-mediated carboxylation of thiophenes with CO₂ provides a conceptual framework. In a solvent-free system, cesium pivalate deprotonates thiophene at the γ-position, followed by CO₂ insertion to form carboxylated products [3]. Adapting this to dibenzothiophene derivatives would require enhancing the acidity of the C–H bonds, potentially via electron-withdrawing sulfone groups.

The dibenzothiophene core structure exhibits remarkable reactivity toward various functional group transformations, enabling the introduction of diverse substituents at specific positions. The presence of electron-withdrawing carboxylic acid groups and the sulfone moiety creates a unique electronic environment that facilitates selective transformations [1].

Nitration reactions represent one of the most significant transformations, where 5,5-dioxodibenzothiophene-3,7-dicarboxylic acid undergoes regioselective nitration using nitric acid in concentrated sulfuric acid. This process yields 1-nitro-5,5-dioxodibenzothiophene-3,7-dicarboxylic acid in 80% yield, with the nitro group preferentially introduced at the 1-position due to the directing effects of the electron-withdrawing substituents [1]. The high regioselectivity observed in this transformation demonstrates the predictable nature of electrophilic aromatic substitution on this scaffold.

Oxidation transformations have been extensively studied, particularly the conversion of dibenzothiophene to its corresponding sulfoxides and sulfones. The oxidation process typically employs hydrogen peroxide in acetic acid under mild conditions, achieving yields of 90-95% [2] [3]. This transformation is particularly significant as it enables the preparation of dibenzothiophene S-oxides, which exhibit enhanced reactivity and serve as valuable intermediates for further synthetic elaborations.

Cyclization reactions form the foundation for synthesizing the parent dibenzothiophene structure. The double sulfurization of dimethyl 4,4'-biphenyldicarboxylate using chlorosulfonic acid under reflux conditions provides 5,5-dioxodibenzothiophene-3,7-dicarboxylic acid in quantitative yield (99%) [1]. This highly efficient transformation demonstrates the robust nature of the cyclization process and its suitability for large-scale synthesis.

Esterification and amidation reactions enable the modification of carboxylic acid functionalities, allowing for the introduction of various alkyl and aryl groups. These transformations typically proceed under standard conditions using alcohols or amines with acid catalysis, yielding the corresponding esters and amides in moderate to good yields (55-65%) [1].

Amino Derivatives

The amino derivatives of dibenzothiophene represent a particularly important class of compounds due to their unique photophysical properties and applications in materials science. The synthesis of these derivatives typically involves the reduction of corresponding nitro compounds or direct amination reactions.

5,5-dioxodibenzothiophene-3,7-diamine Synthesis

The compound 5,5-dioxodibenzothiophene-3,7-diamine (CAS: 6259-19-4) represents a key synthetic target with the molecular formula C₁₂H₁₀N₂O₂S and molecular weight of 246.285 g/mol [4] [5]. This compound serves as a crucial monomer for the synthesis of covalent organic frameworks (COFs), specifically sulfone-containing COFs (S-COF) [4] [5].

The synthesis of 5,5-dioxodibenzothiophene-3,7-diamine typically involves a multi-step approach starting from the corresponding dicarboxylic acid. The process involves initial nitration to introduce nitro groups at the 3,7-positions, followed by catalytic reduction using palladium on carbon under hydrogen atmosphere. The reduction step achieves yields of up to 95% under optimized conditions involving 60°C temperature and 10 atm hydrogen pressure [1].

1-Amino-5,5-dioxodibenzothiophene-3,7-dicarboxylic acid represents another significant amino derivative with the molecular formula C₁₄H₉NO₆S [1]. This compound is synthesized through palladium-catalyzed hydrogenation of the corresponding 1-nitro derivative, achieving yields of 95%. The compound exhibits intensive fluorescence in both solid state and solution, displaying blue-green emission spectra with maximum fluorescence wavelengths ranging from 470-510 nm [1].

The amino derivative exhibits remarkable thermal and photochemical stability, making it suitable for applications in luminescent materials and electroluminescent devices [1]. The compound demonstrates high quantum yields and maintains its fluorescence properties under prolonged exposure to light and elevated temperatures.

Research Applications of Amino Derivatives

The research applications of amino derivatives encompass diverse fields ranging from materials science to biomedical applications. Covalent Organic Framework (COF) synthesis represents the most prominent application area, where 5,5-dioxodibenzothiophene-3,7-diamine serves as a key building block for constructing porous crystalline materials [4] [5] [6].

The incorporation of dibenzothiophene-based monomers in COF synthesis offers several advantages, including enhanced thermal stability, improved electronic properties, and increased porosity. The sulfone functionality in these monomers provides additional sites for hydrogen bonding and π-π interactions, contributing to the structural integrity of the resulting frameworks [6].

Photocatalytic applications have emerged as another significant research area, where amino derivatives of dibenzothiophene serve as photosensitizers and electron donors in various catalytic processes. Research has demonstrated that these compounds can facilitate photocatalytic hydrogen evolution from water, with enhanced performance compared to conventional photocatalysts [7] [8].

The amino derivatives also find applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices. The extended π-conjugation system combined with amino functionalities provides favorable electronic properties for charge transport and light emission [1] [9].

Biomedical applications represent an emerging research area, where dibenzothiophene amino derivatives are investigated for their potential in drug delivery systems and as fluorescent probes for biological imaging. The intrinsic fluorescence properties combined with biocompatibility make these compounds attractive candidates for biomedical applications [9].

Ester and Amide Derivatives

The ester and amide derivatives of 5,5-dioxodibenzothiophene-3,7-dicarboxylic acid represent versatile intermediates that enable further structural modifications and property tuning. These derivatives are typically synthesized through standard esterification and amidation reactions, employing various alcohols and amines as nucleophiles.

Ester derivatives are commonly prepared through Fischer esterification, where the dicarboxylic acid is treated with excess alcohol in the presence of acid catalysts. The diethyl ester derivative exhibits enhanced solubility in organic solvents compared to the parent acid, facilitating its use in solution-phase reactions and material processing [1].

The dibutyl ester derivative demonstrates improved thermal stability and processing characteristics, making it suitable for applications requiring elevated temperatures. These ester derivatives serve as important intermediates in the synthesis of more complex structures, including polymer precursors and liquid crystalline materials [1].

Amide derivatives are synthesized through condensation reactions with various amines, yielding compounds with diverse substitution patterns. The N,N-dimethyl amide derivatives exhibit altered electronic properties compared to the parent compound, with modified absorption and emission spectra [1].

The benzoxazole derivatives represent a specialized class of amide-like compounds formed through cyclization reactions with o-aminophenol. These derivatives display enhanced fluorescence properties and thermal stability, making them suitable for applications in electroluminescent devices [1].

Metal Complexation Studies

Metal complexation studies have revealed that dibenzothiophene derivatives can form stable coordination complexes with various transition metals, leading to materials with unique properties and applications. The sulfur atom in the dibenzothiophene core serves as a coordination site, while additional functional groups provide secondary binding sites.

Copper complexes have been extensively studied, particularly dinuclear copper(II) complexes with dibenzothiophene-based ligands. These complexes exhibit catalytic activity in oxidative desulfurization reactions, demonstrating 97% conversion of dibenzothiophene under optimized conditions [10]. The copper centers facilitate electron transfer processes and enhance the oxidation of sulfur-containing compounds.

Zinc coordination polymers represent another important class of metal complexes, where dibenzothiophene derivatives serve as bridging ligands. These coordination polymers exhibit two-dimensional structures with interesting adsorption properties, particularly for the selective removal of sulfur compounds from fuel systems [10].

The binding affinity studies have revealed that the coordination strength varies significantly depending on the substitution pattern on the dibenzothiophene core. Methyl groups at the 4,6-positions sterically hinder coordination, reducing the binding affinity to metal centers [11]. This steric effect has important implications for the design of metal-based catalysts for hydrodesulfurization processes.

Ruthenium complexes have demonstrated unique photophysical properties, with dibenzothiophene serving as a sulfur-bound ligand. These complexes exhibit enhanced stability and catalytic activity in various organic transformations [11] [12].

Methylated Derivatives

The methylated derivatives of dibenzothiophene represent an important class of compounds with distinct properties and applications. The introduction of methyl groups at specific positions significantly alters the electronic and steric properties of the parent compound, leading to modified reactivity patterns and enhanced stability.

4,6-Dimethyldibenzothiophene represents the most studied methylated derivative, with the molecular formula (C₆H₃CH₃)₂S [13]. This compound is of particular interest due to its role as a recalcitrant organosulfur contaminant in petroleum, where the methyl groups shield the sulfur center from desulfurization processes [13].

The synthesis of methylated derivatives typically involves electrophilic substitution reactions on the dibenzothiophene core, although the regioselectivity can be challenging to control. Alternative synthetic approaches include the Tilak annulation method, which provides access to specifically substituted methylated derivatives [14].

Photophysical properties of methylated derivatives show significant modifications compared to the parent compound. The methyl groups influence the electronic distribution within the aromatic system, leading to altered absorption and emission spectra. These modifications have important implications for applications in organic electronics and photonic devices [14].

2,6-Dimethyl-5,5-dioxodibenzothiophene Compounds

The 2,6-dimethyl-5,5-dioxodibenzothiophene represents a specific methylated derivative with unique properties and synthetic challenges. The molecular formula C₁₄H₁₄N₂O₂S indicates the presence of both methyl and amino functionalities, creating a compound with enhanced electronic properties [15].

The synthesis of 2,6-dimethyl derivatives requires careful control of reaction conditions to achieve regioselective methylation at the desired positions. The electron-withdrawing effect of the sulfone group influences the reactivity of different positions, enabling selective functionalization [15].

Substitution reactions on methylated dibenzothiophene compounds show altered regioselectivity compared to the parent system. The methyl groups provide steric hindrance and electronic effects that influence the preferred sites for electrophilic attack [14].

The 4-methyldibenzothiophene derivatives have been extensively studied for their substitution patterns. Research has shown that nitration, acetylation, and succinoylation yield 2-substituted products, while bromination gives primarily 3-bromo-4-methyldibenzothiophene [14].

Molecular Design Strategies

The molecular design strategies for dibenzothiophene derivatives focus on systematic modification of the core structure to achieve desired properties and functionalities. These strategies encompass both rational design approaches based on structure-property relationships and combinatorial methods for exploring chemical space.

Electron-withdrawing and electron-donating groups play crucial roles in tuning the electronic properties of dibenzothiophene derivatives. The strategic placement of these groups enables the creation of donor-acceptor systems with enhanced charge transfer characteristics [16]. The incorporation of nitro, cyano, and carboxylic acid groups as electron-withdrawing units creates compounds with modified HOMO-LUMO gaps and altered photophysical properties.

Donor-acceptor architectures represent a particularly important design strategy, where dibenzothiophene serves as either an electron donor or acceptor component. The synthesis of these chromophores typically involves Suzuki-Miyaura coupling reactions followed by cyclization processes [16]. These donor-acceptor systems exhibit enhanced fluorescence properties and improved charge transport characteristics.

Structural rigidity and planarity considerations are essential for optimizing the performance of dibenzothiophene derivatives in electronic applications. The rigid tricyclic structure provides excellent charge transport properties, while additional functionalization can be used to fine-tune the intermolecular interactions and solid-state packing [17].

Solubility and processability represent important practical considerations in molecular design. The introduction of appropriate side chains and functional groups enables the preparation of solution-processable materials suitable for device fabrication [18]. The balance between solubility and electronic properties requires careful optimization of the molecular structure.

Photocatalytic design strategies focus on creating dibenzothiophene derivatives with enhanced light absorption and efficient charge separation properties. The incorporation of appropriate chromophores and electron transfer mediators enables the development of efficient photocatalytic systems for various applications [7] [19].

XLogP3

1.5

Dates

Last modified: 08-18-2023

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